molecular formula C15H24O B101233 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol CAS No. 18829-59-9

2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol

Cat. No. B101233
CAS RN: 18829-59-9
M. Wt: 220.35 g/mol
InChI Key: ONJBGKFFLPNVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HHMA, and it is a natural product derived from the essential oil of the plant Santolina insularis. In

Mechanism Of Action

The mechanism of action of HHMA is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. HHMA has also been shown to modulate the immune system and enhance antioxidant activity.

Biochemical And Physiological Effects

HHMA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. HHMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, HHMA has been shown to improve liver function and cognitive function.

Advantages And Limitations For Lab Experiments

HHMA has several advantages for lab experiments. It is a natural product derived from a plant source, making it a potentially safer alternative to synthetic compounds. It has also been shown to have a relatively low toxicity profile. However, the low yield of HHMA from the essential oil of Santolina insularis makes it a challenging compound to synthesize in large quantities.

Future Directions

There are several future directions for research on HHMA. One area of interest is the potential use of HHMA as a therapeutic agent for inflammatory disorders such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of HHMA as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of HHMA and to optimize its synthesis method.

Synthesis Methods

The synthesis of HHMA involves the extraction of the essential oil from the plant Santolina insularis. The oil is then subjected to a series of chemical reactions, including oxidation and reduction, to produce HHMA. The yield of HHMA from the essential oil is relatively low, making it a challenging compound to synthesize.

Scientific Research Applications

HHMA has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that HHMA has a protective effect on the liver and can improve cognitive function.

properties

CAS RN

18829-59-9

Product Name

2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-ol

InChI

InChI=1S/C15H24O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-13,16H,5-6,8H2,1-4H3

InChI Key

ONJBGKFFLPNVRV-UHFFFAOYSA-N

SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3O)C

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3O)C

Origin of Product

United States

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